Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Description
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22), with a carboxylate ester group at position 9 and a spiro junction between oxetane (2-oxa) and azetidine (7-aza) rings . This structure confers rigidity and three-dimensionality, making it valuable in medicinal chemistry as a scaffold for drug discovery .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-4-10-5-9(7)2-3-13-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
NGVISGLCSZPRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both nitrogen and oxygen atoms, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
the synthesis generally involves standard organic chemistry techniques such as cyclization, esterification, and purification through methods like chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituents
The following table highlights key structural analogs and their differentiating features:
Key Observations :
- Ester vs. Acid : The methyl/ethyl ester derivatives (e.g., ) offer improved lipophilicity compared to the free carboxylic acid , which may influence membrane permeability in drug candidates.
- Salt Forms : The hydrochloride salt () enhances aqueous solubility, critical for formulation in biological assays.
Physicochemical and Pharmacological Properties
- Stability : The methyl ester group () may confer greater metabolic stability compared to ethyl esters () or free acids (), though this requires experimental validation.
Biological Activity
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which consists of an oxazolidine ring fused to a nonane ring system. This structure not only contributes to its distinctive chemical properties but also underpins its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological systems, including enzyme inhibition and protein-ligand interactions.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 199.25 g/mol. The presence of the carboxylate group and methyl substituents at the 3-position of the spiro structure significantly influences its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Functional Groups | Carboxylate, Methyl |
Mechanisms of Biological Activity
Research indicates that this compound exhibits notable biological activities primarily through:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various biochemical pathways.
- Protein-Ligand Interactions : Its structural features allow it to interact with various proteins, potentially modulating their activity.
Enzyme Interaction Studies
A significant focus has been on the interaction of this compound with carboxylesterases, enzymes involved in hydrolyzing ester bonds. Preliminary studies suggest that this compound can form stable complexes with these enzymes, potentially altering their conformation and activity.
Study on Enzyme Inhibition
A study published in Molecules highlighted the potential of this compound as an inhibitor of carboxylesterases. The findings indicated that this compound can effectively modulate enzyme activity, which may have implications for drug design targeting metabolic pathways involving these enzymes .
Pharmacological Evaluation
Another research effort evaluated the pharmacological profile of related compounds within the spirocyclic family, demonstrating that structural modifications can significantly affect biological activity. For instance, variations in substituents led to differences in binding affinity and selectivity towards specific biological targets .
Future Directions in Research
The unique structural characteristics of this compound suggest that further investigation into its biological activity is warranted. Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in relevant disease models.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
